1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol
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Overview
Description
1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol is a chemical compound with the molecular formula C8H12BrN3O and a molecular weight of 246.1 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety, which is known for its applications in various chemical and biological research fields.
Preparation Methods
The synthesis of 1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol involves several steps. One common synthetic route starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group. Finally, the resulting compound is reacted with propan-2-ol under specific conditions to yield the desired product .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol can be compared with other similar compounds, such as:
2-(5-Bromopyrimidin-2-yl)propan-2-ol: This compound has a similar structure but lacks the methylamino group, which may result in different chemical and biological properties.
(5-Bromopyrimidin-2-yl)methanol: This compound contains a hydroxymethyl group instead of the propan-2-ol moiety, leading to variations in reactivity and applications.
1-Amino-2-methylpropan-2-ol: This compound has a different core structure but shares some functional groups, making it useful for comparative studies in chemical and biological research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H12BrN3O |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
1-[(5-bromopyrimidin-2-yl)-methylamino]propan-2-ol |
InChI |
InChI=1S/C8H12BrN3O/c1-6(13)5-12(2)8-10-3-7(9)4-11-8/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
XMSPYZIPDQGZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=NC=C(C=N1)Br)O |
Origin of Product |
United States |
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